6-chloro-5-ethylpyridazin-3-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers pursuing pyridazine-based SAR exploration face inefficient synthetic routes when using non-halogenated analogs. 6-Chloro-5-ethylpyridazin-3-ol (CAS 61404-44-2) solves this by providing a critical 6-Cl handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling. • Enables direct Suzuki, Heck, and Buchwald-Hartwig derivatization for diverse library synthesis. • Key intermediate in herbicide development programs (cf. US12024500B2) targeting crop-safe weed control. • Supplied at ≥97% purity with storage at 2-8°C for consistent batch-to-batch performance.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 61404-44-2
Cat. No. B1601686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-ethylpyridazin-3-ol
CAS61404-44-2
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NN=C1Cl
InChIInChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10)
InChIKeyWKVVUMYUSCAURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-ethylpyridazin-3-ol: A Pyridazine Heterocycle for Advanced Synthesis


6-Chloro-5-ethylpyridazin-3-ol (CAS 61404-44-2) is a heterocyclic compound belonging to the pyridazine family, specifically a 3(2H)-pyridazinone derivative . Its structure features a chlorine atom at the 6-position and an ethyl group at the 5-position on the pyridazine ring, which confers unique reactivity and serves as a versatile intermediate in medicinal chemistry and agricultural science . The compound is typically supplied at 95-98% purity and requires storage at 2-8°C . Its primary role is as a building block for synthesizing more complex molecules, including potential herbicides and pharmaceuticals .

Why Generic Analogs Cannot Substitute for 6-Chloro-5-ethylpyridazin-3-ol


Generic substitution with simpler pyridazine derivatives like 5-ethylpyridazin-3-ol (CAS 61404-50-0) or unsubstituted pyridazin-3-ol is not a viable option for projects requiring specific reactivity at the 6-position. The 6-chloro substituent in 6-chloro-5-ethylpyridazin-3-ol is critical for enabling downstream functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [1]. These reactions are fundamental for constructing complex molecular architectures in drug and agrochemical discovery. The absence of this chloro group in analogs would necessitate alternative, often less efficient, synthetic routes, potentially impacting yield and purity [2]. Therefore, the specific substitution pattern is a key determinant of synthetic utility and cannot be arbitrarily interchanged.

Comparative Analysis of Key Differentiating Properties


Reactivity Advantage of the 6-Chloro Substituent

6-Chloro-5-ethylpyridazin-3-ol possesses a 6-chloro substituent that serves as a crucial reactive handle for further functionalization, a feature absent in its direct analog 5-ethylpyridazin-3-ol (CAS 61404-50-0). This allows for selective nucleophilic aromatic substitution and cross-coupling reactions, enabling the efficient introduction of diverse chemical groups at this position [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Profile: Lipophilicity Comparison

The combination of a 5-ethyl and 6-chloro group on the pyridazine ring provides a distinct physicochemical profile compared to the unsubstituted core. The predicted LogP for 6-chloro-5-ethylpyridazin-3-ol is 1.398, indicating moderate lipophilicity [1]. This is in contrast to simpler analogs like pyridazin-3-ol, which are more hydrophilic. This property can influence membrane permeability and solubility in biological systems, a key consideration in drug candidate optimization [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Application as a Key Intermediate in Herbicide Development

6-Chloro-5-ethylpyridazin-3-ol is explicitly identified as a core structural component in a new class of herbicidal pyridazinol compounds [1]. This contrasts with many other pyridazine derivatives that are primarily explored for pharmaceutical applications . The compound's specific substitution pattern allows for further derivatization with five-membered rings, as detailed in recent patents, to create novel herbicides with improved efficacy and crop safety profiles [1].

Agrochemicals Herbicide Discovery Synthetic Intermediate

Optimal Application Scenarios for Procurement


Synthesis of Novel Herbicidal Agents

Procurement of 6-chloro-5-ethylpyridazin-3-ol is highly recommended for R&D programs focused on developing next-generation herbicides. Recent patent literature, such as US12024500B2, demonstrates its use as a critical intermediate for creating five-membered ring-substituted pyridazinol compounds with potent herbicidal activity and crop safety, particularly in rice [1].

Medicinal Chemistry for Structure-Activity Relationship Studies

In medicinal chemistry projects targeting enzymes like acetylcholinesterase (AChE), this compound is an essential building block for SAR exploration. The 6-chloro group allows for systematic derivatization to optimize potency and selectivity, a strategy supported by SAR studies on related pyridazine series [2].

Custom Synthesis of Complex Heterocycles

For laboratories requiring a versatile intermediate for the synthesis of fused polycyclic systems, 6-chloro-5-ethylpyridazin-3-ol is the compound of choice. Its halogen substituent is preferred for various cross-coupling reactions, making it superior to non-halogenated analogs for generating diverse compound libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-5-ethylpyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.